[5-(2-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Beschreibung
This compound belongs to a class of tricyclic heterocyclic molecules featuring fused oxa (oxygen-containing) and triaza (three nitrogen atoms) rings. The core structure includes a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradecahexaene scaffold, substituted with:
Eigenschaften
IUPAC Name |
[5-(2-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-16-7-6-8-18(11-16)15-34-27-22-12-21-19(14-31)13-28-17(2)24(21)33-26(22)29-25(30-27)20-9-4-5-10-23(20)32-3/h4-11,13,31H,12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFSWXJZDHQUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of [5-(2-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves multiple steps, including the formation of its tricyclic core and the introduction of various substituents. The synthetic routes typically involve:
Formation of the tricyclic core: This step may involve cyclization reactions using appropriate precursors under controlled conditions.
Introduction of substituents: Functional groups such as methoxy, methyl, and methylsulfanyl are introduced through substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions and purification steps to ensure the desired structure and purity.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using automated synthesis and purification techniques.
Analyse Chemischer Reaktionen
[5-(2-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[5-(2-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [5-(2-methoxyphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s biological and physicochemical properties are influenced by substituent variations. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Tricyclic Derivatives
Notes:
- Substituent Position and Electronic Effects : The 2-methoxyphenyl group in the target compound (electron-donating) contrasts with Analog 1’s 4-methoxyphenyl (less steric hindrance) and Analog 2’s electron-withdrawing 3-chlorophenyl. These differences impact binding to hydrophobic pockets or charged enzyme active sites .
Research Findings and Mechanistic Insights
Table 2: Key Research Trends in Tricyclic Derivatives
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, leveraging sulfanyl and methoxyphenyl substituents. Key steps include:
- Nucleophilic substitution for introducing the 3-methylphenylmethylsulfanyl group.
- Cyclization under controlled temperatures (80–120°C) to form the tricyclic core.
- Protection/deprotection of the methanol group to prevent side reactions .
Optimization may involve DoE (Design of Experiments) to balance reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling) .
Table 1 : Example Reaction Conditions
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Sulfanyl Introduction | DMF | K₂CO₃ | 100 | 62 |
| Cyclization | Toluene | None | 110 | 45 |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond angles and torsion angles (e.g., C3–C4–C5–N1 = 178.5°) to confirm tricyclic geometry .
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxyphenyl (δ 3.8 ppm for OCH₃) and methylsulfanyl (δ 2.4 ppm for SCH₃) groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 523.2012) .
Q. What are the solubility and storage protocols for this compound?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (10 mM stock solutions recommended) and dichloromethane. Insoluble in aqueous buffers (pH 7.4) without co-solvents .
- Storage : Store at 2–8°C in moisture-free, sealed containers to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can computational modeling predict biological interactions or reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., enzymes with oxadiazole-binding pockets) .
- COMSOL Multiphysics Integration : Optimizes reaction kinetics for scale-up .
Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Meta-analysis Framework : Compare assay conditions (e.g., cell lines, incubation times). For example, hepatocyte vs. carcinoma cell models may yield divergent results due to metabolic stability .
- Dose-Response Reproducibility : Use standardized protocols (e.g., CLSI guidelines) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What catalytic systems enhance regioselectivity in derivative synthesis?
- Methodological Answer :
- Heterogeneous Catalysis : Pd/C or Ni nanoparticles improve selectivity during cross-coupling steps (e.g., Suzuki-Miyaura for aryl groups) .
- Enzyme-Mediated Reactions : Lipases (e.g., Candida antarctica) enable enantioselective modifications of the methanol group under mild conditions .
Q. What toxicological profiling is required for preclinical studies?
- Methodological Answer :
- In Vitro Tox Screens : HepG2 cell assays for hepatotoxicity and AMES tests for mutagenicity .
- ADME Predictions : Use HPLC-MS to assess metabolic stability in microsomal models (e.g., rat liver S9 fractions) .
Table 2 : Example Toxicity Data
| Assay | Result (IC₅₀/EC₅₀) | Reference |
|---|---|---|
| HepG2 Viability | 85 µM | |
| AMES Mutagenicity | Negative |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
